molecular formula C10H19N3 B1453632 [(1,5-dimethyl-1H-pyrazol-4-yl)methyl](2-methylpropyl)amine CAS No. 1177294-89-1

[(1,5-dimethyl-1H-pyrazol-4-yl)methyl](2-methylpropyl)amine

Cat. No.: B1453632
CAS No.: 1177294-89-1
M. Wt: 181.28 g/mol
InChI Key: NMHPMCDNMJRMFO-UHFFFAOYSA-N
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Description

[(1,5-dimethyl-1H-pyrazol-4-yl)methyl](2-methylpropyl)amine is a useful research compound. Its molecular formula is C10H19N3 and its molecular weight is 181.28 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biochemical Analysis

Biochemical Properties

(1,5-dimethyl-1H-pyrazol-4-yl)methylamine plays a significant role in biochemical reactions due to its ability to interact with enzymes, proteins, and other biomolecules. This compound has been shown to interact with enzymes such as catecholase, which is involved in the oxidation of catechol to o-quinone . The interaction between (1,5-dimethyl-1H-pyrazol-4-yl)methylamine and catecholase involves coordination with the metal ions at the active site of the enzyme, enhancing its catalytic activity. Additionally, this compound can form complexes with various metal ions, further influencing its biochemical properties and interactions.

Molecular Mechanism

The molecular mechanism of action of (1,5-dimethyl-1H-pyrazol-4-yl)methylamine involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. This compound can bind to the active sites of enzymes, either inhibiting or activating their catalytic functions. For instance, its interaction with catecholase involves coordination with the metal ions at the enzyme’s active site, enhancing the enzyme’s catalytic activity . Additionally, (1,5-dimethyl-1H-pyrazol-4-yl)methylamine can influence gene expression by modulating the activity of transcription factors and other regulatory proteins.

Metabolic Pathways

(1,5-dimethyl-1H-pyrazol-4-yl)methylamine is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels. This compound can influence the activity of enzymes involved in key metabolic processes, such as the oxidation of catechol to o-quinone by catecholase . Additionally, (1,5-dimethyl-1H-pyrazol-4-yl)methylamine can affect the levels of metabolites by modulating the activity of enzymes and other regulatory proteins.

Properties

IUPAC Name

N-[(1,5-dimethylpyrazol-4-yl)methyl]-2-methylpropan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H19N3/c1-8(2)5-11-6-10-7-12-13(4)9(10)3/h7-8,11H,5-6H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NMHPMCDNMJRMFO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=NN1C)CNCC(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H19N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

181.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.